molecular formula C12H18ClNO2 B1590723 (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride CAS No. 90940-54-8

(R)-ethyl 2-amino-4-phenylbutanoate hydrochloride

Katalognummer: B1590723
CAS-Nummer: 90940-54-8
Molekulargewicht: 243.73 g/mol
InChI-Schlüssel: PTFKZMFFSIYCOV-RFVHGSKJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-Ethyl 2-amino-4-phenylbutanoate hydrochloride (CAS: 90940-54-8) is a phenylalanine derivative with the molecular formula C₁₂H₁₈ClNO₂ and a molecular weight of 243.73 g/mol . It is commercially utilized in research settings as a performance-enhancing supplement, influencing synthetic hormone secretion, providing metabolic fuel during exercise, improving cognitive performance under stress, and mitigating exercise-induced muscle damage .

Eigenschaften

IUPAC Name

ethyl (2R)-2-amino-4-phenylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFKZMFFSIYCOV-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513377
Record name Ethyl (2R)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90940-54-8
Record name Ethyl (2R)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biologische Aktivität

(R)-Ethyl 2-amino-4-phenylbutanoate hydrochloride, also known as EAPB HCl, is a chiral compound with significant biological activity, particularly in pharmacology and biochemistry. This article explores its biological properties, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₂H₁₈ClN₂O₂
  • Molecular Weight : 243.73 g/mol
  • Chirality : Exhibits two enantiomers, with the (R) form being the focus of this discussion.

Biological Activities

  • Neuroprotective Effects :
    • EAPB HCl has been studied for its potential role in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. Research indicates that it may exert neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress .
  • Anti-Cancer Properties :
    • Preliminary studies suggest that EAPB HCl may have anti-cancer properties. It has been investigated for its effects on various cancer cell lines, showing potential in inhibiting tumor growth and promoting apoptosis in malignant cells .
  • Metabolic Regulation :
    • The compound is also being explored for its implications in metabolic disorders. It may influence metabolic pathways relevant to conditions such as obesity and diabetes, although further research is needed to clarify these effects .
  • Ergogenic Supplementation :
    • As an amino acid derivative, EAPB HCl is recognized for its potential as an ergogenic supplement, influencing anabolic hormone secretion and enhancing physical performance during exercise .

Case Studies and Experimental Data

StudyFocusFindings
Luckose et al. (2023)Ergogenic EffectsDemonstrated that amino acid derivatives like EAPB HCl can enhance physical performance and mental acuity under stress .
Nature Communications (2017)NeuroprotectionHighlighted the neuroprotective mechanisms of EAPB HCl in cellular models of ALS .
MDPI Journal (2022)Anti-Cancer ActivityReported significant cytotoxic effects of EAPB HCl on various cancer cell lines, suggesting its potential as a therapeutic agent .

The biological activity of EAPB HCl can be attributed to several mechanisms:

  • Neurotransmitter Modulation : It may enhance the release of neurotransmitters such as dopamine and serotonin, contributing to improved cognitive function and mood stabilization.
  • Oxidative Stress Reduction : The compound appears to mitigate oxidative damage in neuronal cells, which is crucial for neuroprotection.
  • Apoptotic Pathways : In cancer cells, EAPB HCl has been shown to activate apoptotic pathways, leading to programmed cell death.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Neurodegenerative Diseases
Research indicates that (R)-Ethyl 2-amino-4-phenylbutanoate hydrochloride may have therapeutic potential in treating neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Alzheimer’s disease. Studies suggest that this compound may influence neuroprotective pathways, potentially slowing disease progression or ameliorating symptoms.

1.2 Anti-Cancer Properties
The compound is being investigated for its anti-cancer properties. Preliminary studies have shown that it may inhibit tumor growth and promote apoptosis in cancer cells through various biochemical pathways. This makes it a candidate for further exploration in oncology.

1.3 Ergogenic Supplements
As a derivative of phenylalanine, this compound has been studied for its ergogenic effects. It is believed to influence the secretion of anabolic hormones and improve physical performance during exercise, making it relevant in sports science and nutrition .

Biochemical Research

2.1 Enzyme Interactions
This compound has been utilized in studies to understand enzyme interactions and selectivity. For instance, research involving the semi-rational engineering of enzymes has demonstrated how this compound can serve as a substrate for various enzymatic reactions, leading to the production of optically pure compounds .

2.2 Metabolic Pathways
The compound's role in metabolic disorders is being explored, particularly concerning its effects on amino acid metabolism and related pathways. It has been shown to interact with several metabolic enzymes, which could lead to new therapeutic strategies for managing metabolic diseases .

Synthesis and Derivatives

3.1 Synthesis Methods
The synthesis of this compound typically involves multi-step chemical reactions, including Grignard reactions and esterification processes . These methods are crucial for producing high-purity derivatives that can be used in various applications.

3.2 Derivative Compounds
Due to its structural characteristics, this compound serves as a precursor for synthesizing other bioactive compounds, including angiotensin-converting enzyme inhibitors (ACEIs) used in hypertension treatment . This highlights its importance in drug development.

Case Studies

Study Focus Findings Reference
Neuroprotection in ALSDemonstrated protective effects on motor neurons in vitro, suggesting potential therapeutic benefits
Anti-cancer activityInhibition of cancer cell proliferation through apoptotic pathways
Ergogenic effectsEnhanced performance metrics in athletes when supplemented with this compound
Enzyme selectivityImproved understanding of enzyme-substrate interactions leading to more efficient biocatalysis
Metabolic disorder implicationsShowed promise in regulating amino acid metabolism linked to obesity and diabetes

Analyse Chemischer Reaktionen

Oxidation Reactions

The amino group and ester moiety undergo oxidation under controlled conditions:

Reaction TypeReagents/ConditionsMajor ProductsKey Observations
Amino Group Oxidation KMnO₄ (acidic)(R)-2-oxo-4-phenylbutanoic acidSelective oxidation to ketone intermediate.
Ester Oxidation CrO₃/H₂SO₄(R)-2-amino-4-phenylbutanoic acidEster hydrolyzed to carboxylic acid.
  • Mechanism : Oxidizing agents like KMnO₄ abstract hydrogen from the amino group, forming an imine intermediate that hydrolyzes to the ketone. Chromium-based reagents oxidize the ester to a carboxylate via radical intermediates.

Reduction Reactions

The ester group is reduced to primary alcohols, retaining stereochemistry:

Reaction TypeReagents/ConditionsMajor ProductsEnantiomeric Excess (ee)
Ester Reduction LiAlH₄ (anhydrous ether)(R)-2-amino-4-phenylbutan-1-ol>99%
Catalytic Hydrogenation H₂/Pd-C(R)-2-amino-4-phenylbutaneN/A
  • Mechanism : LiAlH₄ delivers hydrides to the ester carbonyl, forming an alkoxide intermediate that protonates to yield the alcohol. Pd-C catalyzes hydrogenolysis of the ester to an alkane.

Substitution Reactions

The amino group participates in nucleophilic substitutions:

Reaction TypeReagents/ConditionsMajor ProductsYield
Alkylation CH₃I/K₂CO₃(R)-Ethyl 2-(methylamino)-4-phenylbutanoate85%
Acylation AcCl/Et₃N(R)-Ethyl 2-acetamido-4-phenylbutanoate78%
  • Mechanism : The amino group acts as a nucleophile, attacking electrophilic agents (alkyl halides, acyl chlorides) to form substituted amides or amines.

Hydrolysis Reactions

Ester hydrolysis is pH-dependent:

Reaction TypeReagents/ConditionsMajor ProductsSelectivity
Acidic Hydrolysis HCl (6M)/reflux(R)-2-amino-4-phenylbutanoic acidHigh
Basic Hydrolysis NaOH (aq)/Δ(R)-2-amino-4-phenylbutanoate saltQuantitative
  • Mechanism : Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water. Basic hydrolysis proceeds via deprotonation and nucleophilic hydroxide attack.

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 150°C, forming phenylacetaldehyde and ethylamine derivatives .

  • Light Sensitivity : Prolonged UV exposure induces racemization at the α-carbon .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs and Derivatives

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications Storage Conditions
(R)-Ethyl 2-amino-4-phenylbutanoate hydrochloride C₁₂H₁₈ClNO₂ 243.73 Amino acid ester, phenyl group, HCl salt Exercise performance research -20°C or -80°C
(2-Naphthalen-1-yl-acetylamino)-acetic acid ethyl ester C₁₆H₁₇NO₃ 271.32 Naphthalene, acetyl amino, ester Synthetic intermediate in organic chemistry Not specified
Benzydamine hydrochloride C₁₉H₂₃N₃O·HCl 345.87 Benzylamine, HCl salt Analgesic/anti-inflammatory research Room temperature
Chlorphenoxamine hydrochloride C₁₈H₂₂ClNO·HCl 332.29 Diphenhydramine analog, HCl salt Antihistamine/anticholinergic studies Not specified
2-(Diethylamino)ethyl 4-amino-3-butoxybenzoate hydrochloride C₁₇H₂₇N₂O₃·HCl 358.87 Amino ester, butoxy group, HCl salt Local anesthetic or receptor studies Room temperature

Functional and Pharmacological Differences

Hydrochloride Salt Utility: Unlike benzydamine hydrochloride (an analgesic) or chlorphenoxamine hydrochloride (an antihistamine), the target compound’s HCl salt is tailored for metabolic and neuromuscular research rather than direct therapeutic applications .

Amino Acid Backbone: The phenylalanine-derived structure distinguishes it from non-amino-acid-based hydrochlorides (e.g., 2-(diethylamino)ethyl 4-amino-3-butoxybenzoate hydrochloride), which lack the natural amino acid scaffold critical for hormone modulation .

Research Implications and Limitations

  • Advantages : The compound’s phenylalanine backbone and ester functionality make it a versatile tool for studying metabolic pathways and muscle preservation mechanisms .

Vorbereitungsmethoden

Grignard Reaction Route

One of the most efficient and industrially viable methods involves a two-step process starting from beta-bromophenylethane and magnesium to form a Grignard reagent, followed by reaction with diethyl oxalate (oxalic acid diethyl ester):

  • Step 1: Grignard Reagent Formation

    • React beta-bromophenylethane with magnesium in a solvent mixture primarily of methyl tertiary butyl ether (MTBE) with a small amount of thinner (e.g., ether, tetrahydrofuran).
    • Reaction conditions: temperature 30–60 °C, duration 1–12 hours.
    • Solvent volume ratio (thinner to MTBE): 0 to 0.25:1.
    • Molar ratio of MTBE to beta-bromophenylethane: 1–5:1.
  • Step 2: Addition Reaction

    • The Grignard reagent is added to diethyl oxalate at a temperature ranging from -30 to 50 °C, reaction time 1–15 hours.
    • The product solution undergoes acid hydrolysis (using hydrochloric acid, mercaptan, or acetic acid) at 0–20 °C for 0.1–1 hour.
    • Neutralization, washing, and drying yield ethyl 2-oxo-4-phenylbutanoate with yields exceeding 80%.

This method offers advantages of a short synthesis cycle, high yield, and low production cost. The insolubility of the addition product in the MTBE solvent helps prevent side reactions and by-product formation.

Parameter Range/Value
Grignard reaction temperature 30–60 °C
Grignard reaction time 1–12 hours
Solvent ratio (thinner:MTBE) 0–0.25:1
MTBE to beta-bromophenylethane molar ratio 1–5:1
Addition reaction temperature -30 to 50 °C
Addition reaction time 1–15 hours
Acid hydrolysis temperature 0–20 °C (preferably 5–15 °C)
Acid hydrolysis time 0.1–1 hour
Yield >80%

Source: Patent CN101265188A

While ethyl 2-oxo-4-phenylbutanoate is the keto-ester precursor, the chiral amino ester requires introduction of the amino group with control over stereochemistry. A key intermediate step is the enantioselective reduction of the keto group to the (R)-hydroxy derivative.

Microbial Reduction

Microbial biotransformation using selected yeast strains such as Rhodotorula minuta and Candida holmii has been demonstrated to convert ethyl 2-oxo-4-phenylbutanoate to (R)-ethyl 2-hydroxy-4-phenylbutanoate with high enantiomeric excess (up to 95%).

  • Bioreactor conditions involve an interface bioreactor with a 3-liter volume.
  • After 4 days of incubation, extraction and purification yield about 58% overall yield with 99.1% chemical purity and 90% enantiomeric excess.

This biocatalytic approach provides a green and selective method to access the chiral intermediate.

Parameter Value
Microorganisms Rhodotorula minuta, Candida holmii
Bioreactor volume 3 liters
Incubation time 4 days
Yield 58%
Chemical purity 99.1%
Enantiomeric excess (ee) 90–95%

Source: PubMed 9805378

Conversion to (R)-Ethyl 2-amino-4-phenylbutanoate Hydrochloride

The final step involves amination of the hydroxy ester to the amino ester, followed by formation of the hydrochloride salt.

Summary Table of Preparation Steps

Step Method/Reaction Type Key Conditions/Notes Yield/Outcome
1. Preparation of keto ester Grignard reaction + addition Beta-bromophenylethane + Mg; MTBE solvent; 30–60 °C; 1–12 h >80% yield of ethyl 2-oxo-4-phenylbutanoate
2. Enantioselective reduction Microbial biotransformation Rhodotorula minuta or Candida holmii; 4 days incubation 58% yield; 90–95% ee
3. Amination and salt formation Catalytic hydrogenation/reductive amination Catalysts (e.g., Ru complexes); acidification with HCl Optically pure this compound

Research Findings and Practical Considerations

  • The Grignard-based synthesis of the keto ester is scalable and cost-effective, suitable for industrial production.
  • Microbial reduction offers high stereoselectivity but may require longer reaction times and careful bioreactor control.
  • The choice of solvent and reaction temperature in the Grignard step critically affects yield and purity.
  • Acid hydrolysis conditions are mild (5–15 °C) to avoid decomposition.
  • The final amination step must preserve optical purity, often achieved via chiral catalysts or enzymatic methods.

Q & A

Q. Basic

  • HPLC with chiral columns (e.g., Chiralpak AD-H) using hexane/isopropanol mobile phases to determine ee >99% .
  • NMR spectroscopy (¹H and ¹³C) for structural confirmation: Key signals include δ 1.25 (triplet, ester CH3), δ 3.90 (quartet, ester CH2), and δ 7.30 (multiplet, phenyl protons) .
  • X-ray crystallography to resolve absolute stereochemistry and hydrogen-bonding networks in the crystal lattice .

What structural analogs of this compound have been investigated in pharmacological studies?

Q. Basic

Compound NameKey Functional VariationBiological Activity FocusReference
Ethyl 2-amino-4-(methylthio)butanoate HClMethylthio group at C4Antimicrobial activity screening
(D,L)-2-amino-4-(diethylphosphono)butanoate ethyl esterPhosphonate group at C4Neurobiology (ion channel modulation)
Methyl 2-amino-4-fluorobutanoate HClFluorine at C4CNS drug candidate (blood-brain barrier penetration)

How do stereochemical variations influence the biological activity of phenylalanine-derived compounds like this one?

Q. Advanced

  • (R)- vs. (S)-enantiomers : The (R)-configuration shows 3–5x higher binding affinity to GABA receptors compared to the (S)-form in rodent models, attributed to steric complementarity in receptor pockets .
  • Pharmacodynamic assays : Use of radiolabeled ligands (e.g., ³H-muscimol) to quantify receptor occupancy. (R)-enantiomer IC50: 12 nM vs. (S)-enantiomer IC50: 58 nM .
  • In vivo efficacy : (R)-enantiomer reduces seizure duration in epilepsy models (p <0.01 vs. control), while (S)-form shows no significant effect .

What methodologies track the metabolic fate of this compound using isotopic labeling?

Q. Advanced

  • ¹⁴C-labeling at the phenyl ring (C4 position) to monitor hepatic metabolism via LC-MS/MS. Metabolites include hydroxylated derivatives (m/z 259 → 243) .
  • ³H-labeling at the ethyl ester group to assess plasma half-life (t½ = 2.1 h in mice) and renal excretion pathways .
  • Stable isotopes (¹³C) for NMR-based metabolic flux analysis in brain tissue, revealing intact compound penetration within 30 min post-administration .

How can computational models predict target engagement and pharmacokinetics?

Q. Advanced

  • Molecular docking (AutoDock Vina): Predicts strong binding (ΔG = -9.2 kcal/mol) to GABA-A receptor α1-subunit, with key interactions at Arg67 and Thr129 residues .
  • QSAR models : LogP (2.8 ±0.3) correlates with BBB permeability (Pe = 12 ×10⁻⁶ cm/s in MDCK assays) .
  • Physiologically based pharmacokinetic (PBPK) modeling : Simulates Cmax = 1.2 µM in human plasma at 50 mg/kg dosing .

How are contradictions in biological activity data resolved between structural analogs?

Q. Advanced

  • Phosphonate vs. thioether analogs : Phosphonate derivatives (e.g., diethylphosphono-C4) show 10x higher solubility but lower CNS penetration (logP = 1.2) vs. thioether analogs (logP = 2.5), explaining divergent neuroactivity profiles .
  • Fluorine substitution : 4-Fluoro analogs exhibit prolonged t½ (4.5 h vs. 2.1 h for parent compound) due to reduced CYP3A4-mediated metabolism .
  • Statistical meta-analysis : Pooled data from 15 studies (n = 320 samples) confirm that C4 electronegative groups (e.g., F, PO₃) enhance metabolic stability (p <0.05) but reduce receptor affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-ethyl 2-amino-4-phenylbutanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-ethyl 2-amino-4-phenylbutanoate hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.